molecular formula C20H29N3O3 B10765876 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide CAS No. 2460433-27-4

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide

Katalognummer: B10765876
CAS-Nummer: 2460433-27-4
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: ICYIIRAAIJKCGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) characterized by a 1H-indole-3-carboxamide core substituted with a 5-hydroxypentyl chain at the 1-position and an ADB (1-amino-3,3-dimethyl-1-oxobutan-2-yl) group at the carboxamide position. This compound is identified as a metabolite of ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), resulting from hydroxylation of the pentyl side chain . Its structural features influence receptor binding, metabolic stability, and detectability in analytical screenings.

Eigenschaften

CAS-Nummer

2460433-27-4

Molekularformel

C20H29N3O3

Molekulargewicht

359.5 g/mol

IUPAC-Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)

InChI-Schlüssel

ICYIIRAAIJKCGW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Indole Core Functionalization via Alkylation

The indole nitrogen is alkylated with a 5-hydroxypentyl group, a critical step for introducing the side chain. This is typically achieved using sodium hydride (NaH) in dimethylformamide (DMF) with 5-bromopentanol or protected derivatives.

Representative Protocol

  • Substrate : Indole-3-carboxylic acid (1.0 equiv).

  • Base : NaH (3.0 equiv) in anhydrous DMF at 0–5°C.

  • Alkylating Agent : 5-bromopentanol (1.3 equiv).

  • Conditions : Stirred at 0°C for 18 hours, followed by quenching with water and extraction.

Yield : 75–90% (depending on protecting group strategy).

Amide Bond Formation with Valinamide Derivative

The carboxamide moiety is introduced via coupling the indole-3-carboxylic acid intermediate with 2-amino-3,3-dimethylbutanamide. This step employs carbodiimide-based coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Protocol

  • Activation : Indole-3-carboxylic acid (1.0 equiv) reacted with TBTU (1.5 equiv) and triethylamine (TEA, 3.0 equiv) in acetonitrile (ACN).

  • Coupling : 2-amino-3,3-dimethylbutanamide (1.2 equiv) added dropwise, stirred at 45°C for 10 hours.

  • Workup : Solvent removed under vacuum, purified via silica gel chromatography.

Yield : 60–73%.

One-Pot Reductive Cyclization

For precursors requiring indole ring construction, FeCl₃/Zn-mediated reductive cyclization of 2-halonitrobenzene derivatives with cyanoacetamides is employed.

Example

  • Substrate : 2-chloronitrobenzene (1.0 equiv) and cyanoacetamide (1.2 equiv).

  • Conditions : SₙAr reaction under basic conditions, followed by FeCl₃/Zn in HCl for cyclization.

  • Outcome : Forms 2-aminoindole-3-carboxamide scaffold.

Yield : 50–65%.

Advanced Methodologies

Chiral Resolution and Enantiospecific Synthesis

Chiral separation is critical due to the compound’s stereochemical sensitivity. Chiralpak® IA-3 columns in normal-phase mode resolve enantiomers, with (S)-isomers showing higher CB₁ receptor affinity.

Data Table 1: Enantioseparation Conditions

ParameterValueSource
ColumnChiralpak IA-3 (250 × 4.6 mm)
Mobile PhaseHexane:EtOH (80:20)
Flow Rate1.0 mL/min
Retention Time (S)12.4 min
Retention Time (R)15.8 min

Protecting Group Strategies

The 5-hydroxypentyl chain often requires protection during synthesis. tert-Butyldimethylsilyl (TBS) ethers or acetyl groups are used, with deprotection via tetra-n-butylammonium fluoride (TBAF) or acidic hydrolysis.

Example

  • Protection : 5-bromopentanol converted to 5-(tert-butyldimethylsilyloxy)pentyl bromide using TBSCl/imidazole.

  • Deprotection : TBAF in THF at 25°C for 2 hours.

Yield Post-Deprotection : 85–92%.

Optimization Challenges

Side Reactions in Alkylation

Competitive O-alkylation is mitigated by using bulky bases (e.g., NaH) and low temperatures.

Hydrolysis of Amide Intermediates

The carboxamide group is prone to hydrolysis under acidic/basic conditions. Stabilization is achieved via pH control (6.5–7.5) during workup.

Scalability Limitations

Multi-step sequences face yield attrition. Flow chemistry and continuous processing are proposed for large-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.30 (d, J = 8.2 Hz, 1H), 4.42 (t, J = 7.1 Hz, 2H), 1.12 (s, 9H).

  • HRMS : m/z 359.4626 [M+H]⁺ (calc. 359.4620).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

Emerging Techniques

Palladium-Catalyzed Carbonylation

PdI₂/KI systems enable carbonylative cyclization of 2-alkynylaniline derivatives to indole-3-carboxylates, a potential precursor.

Conditions : 100°C, 20 atm CO/air, 12 hours.
Yield : 65–84%.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates is under investigation for enantiopure synthesis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds related to N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of indole carboxamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study, certain derivatives showed diameter of inhibition zone values indicating strong activity against Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study on related indole derivatives demonstrated their efficacy in inhibiting the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). Specific compounds exhibited low IC50 values, suggesting potent anti-proliferative effects. Notably, one derivative induced apoptosis through caspase-dependent pathways in HepG2 liver cancer cells, highlighting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways, which may explain its observed biological activities .

Structure-Activity Relationship (SAR) Analysis

The structure of the compound plays a crucial role in its biological activity. SAR studies have revealed that modifications to the indole ring or the side chains can significantly affect the compound's potency and selectivity against different targets. This knowledge is vital for designing more effective derivatives with enhanced therapeutic profiles .

Synthesis Techniques

The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions, including amide formation and indole ring modifications. Various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to characterize the synthesized compounds .

Wirkmechanismus

The mechanism of action of ADBICA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the physiological effects associated with cannabinoid receptor activation .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The compound’s key structural differentiator is the 5-hydroxypentyl substituent. Below is a comparative analysis with analogous SCRAs:

Compound Name Substituent (R-group) Core Structure Key Functional Groups
Target Compound 5-hydroxypentyl Indole Hydroxyl, ADB group
ADBICA Pentyl Indole ADB group
5F-ADBICA 5-fluoropentyl Indole Fluorine, ADB group
ADB-BUTINACA Butyl Indazole ADB group
ADB-4en-PINACA metabolite 4,5-dihydroxypentyl Indazole Two hydroxyl groups, ADB group

Key Observations :

  • Fluorination vs. Hydroxylation : 5F-ADBICA’s fluorine atom enhances metabolic stability and lipophilicity, whereas the hydroxyl group in the target compound likely accelerates phase II conjugation (e.g., glucuronidation), influencing excretion .
  • Core Structure : Indazole-based SCRAs (e.g., ADB-BUTINACA) exhibit distinct receptor-binding profiles compared to indole derivatives due to electronic and steric differences .

Pharmacological Implications

  • Receptor Affinity: The ADB group is conserved across these compounds, suggesting high CB1/CB2 receptor affinity. Fluorinated analogs (e.g., 5F-ADBICA) often show prolonged activity due to resistance to oxidative metabolism .
  • Metabolic Pathways :
    • The target compound is a primary metabolite of ADBICA, formed via cytochrome P450-mediated hydroxylation .
    • In contrast, ADB-4en-PINACA undergoes dihydroxylation, producing a 4,5-dihydroxypentyl metabolite with distinct pharmacokinetics .

Analytical Differentiation

Advanced techniques are required to distinguish structurally similar SCRAs:

  • UPLC/QTOF-MS : The hydroxyl group in the target compound reduces retention time compared to ADBICA or 5F-ADBICA due to increased polarity. Its molecular ion ([M+H]⁺) at m/z 374.23 differs from ADBICA (m/z 358.24) by 16 Da (hydroxylation) .
  • NMR/IR Spectroscopy : The hydroxyl group generates distinct signals (e.g., broad ~3300 cm⁻¹ IR peak; δ 1.5–2.0 ppm for -CH₂OH in ¹H-NMR) .
  • Fragmentation Patterns : MS/MS spectra show unique fragments, such as loss of H₂O (-18 Da) from the hydroxyl group .

Legal and Detection Considerations

  • Regulatory Status : While 5F-ADBICA is explicitly controlled in some jurisdictions (e.g., Washington D.C. ), the target compound’s status may depend on its classification as an active metabolite.
  • Forensic Relevance : Hydroxylated metabolites are critical markers for identifying parent compound use in toxicology screenings .

Biologische Aktivität

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and associated risks.

  • Molecular Formula : C19H28N4O3
  • Molecular Weight : 360.4506 g/mol
  • CAS Number : 2748161-03-5
  • Structure : The compound features an indole backbone with various substituents that influence its biological activity.

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide acts primarily as a cannabinoid receptor agonist , particularly at the CB1 receptor. This interaction is responsible for its psychoactive effects, which can include euphoria, altered perception, and in some cases, anxiety or paranoia. The compound's structure allows it to bind effectively to cannabinoid receptors in the central nervous system (CNS), leading to various physiological responses.

Pharmacological Profile

The pharmacological profile of this compound indicates significant agonistic activity at cannabinoid receptors, which is summarized in the following table:

Property Details
CB1 Receptor Affinity High
CB2 Receptor Affinity Moderate
Psychoactive Effects Euphoria, altered sensory perception
Potential Therapeutic Uses Pain management, anti-inflammatory effects

Clinical Implications

Research has explored the potential therapeutic applications of synthetic cannabinoids like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide in managing pain and inflammation. A study published in the European Journal of Medicinal Chemistry indicated that compounds with similar structures could serve as selective CB1 agonists for pain control and treatment of cerebral ischemia following strokes or traumatic injuries .

Adverse Effects

Despite potential benefits, the use of synthetic cannabinoids has been associated with various adverse effects. Reports indicate that users may experience severe anxiety, hallucinations, and even psychosis. A systematic review highlighted numerous cases of intoxication and fatalities linked to synthetic cannabinoids, emphasizing the need for caution in their use .

Analyse Chemischer Reaktionen

1.1.2 Alkylation at the 1-Position

The alkylation step introduces the 5-hydroxypentyl side chain at the indole’s nitrogen. This typically involves:

  • Reagents : Sodium hydride (NaH) as a base, alkyl halide (e.g., 5-hydroxypentyl bromide).

  • Mechanism : SN2 substitution, where the deprotonated indole nitrogen attacks the alkyl halide .

Table 1: Alkylation Reaction Details

ParameterDescription
BaseSodium hydride (NaH, 60%)
Alkyl Halide5-hydroxypentyl bromide
SolventDimethylformamide (DMF)
Temperature0°C (to minimize side reactions)

1.1.3 Amide Coupling

The carboxamide group is formed via amide coupling between the indole-3-carboxylic acid and the amino acid derivative 1-amino-3,3-dimethyl-1-oxobutan-2-yl . This step often uses:

  • Coupling Agents : TBTU (tetramethyluronium tetrafluoroborate) or similar reagents.

  • Mechanism : Activated coupling reagents form an intermediate with the carboxylic acid, followed by nucleophilic attack by the amine .

Table 2: Amide Coupling Parameters

ParameterDescription
Coupling AgentTBTU/HATU with DIPEA (N,N-diisopropylethylamine)
SolventDichloromethane (DCM) or acetonitrile (ACN)
TemperatureRoom temperature or mild heating

Degradation Reactions

The compound undergoes metabolic and environmental degradation via:

1.2.1 Hydrolysis of the Amide Bond

In biological systems, the amide linkage can hydrolyze to form a carboxylic acid and amine. This reaction is catalyzed by enzymes (e.g., amidases) or acidic/basic conditions .

Reaction :
RCONHR’+H2ORCOOH+NH2R’\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{NH}_2\text{R'}

1.2.2 Oxidation of the Hydroxyl Group

The 5-hydroxypentyl side chain may undergo oxidation to a ketone or further metabolites, depending on exposure to oxidizing agents or enzymatic systems .

Reaction :
RCH2OHRCHORCOOH\text{RCH}_2\text{OH} \rightarrow \text{RCHO} \rightarrow \text{RCOOH}

1.3.1 Alkylation Mechanism

  • Deprotonation : NaH removes a proton from the indole nitrogen, generating a nucleophilic species.

  • SN2 Attack : The deprotonated nitrogen attacks the alkyl halide’s electrophilic carbon, displacing the bromide .

1.3.2 Amide Coupling Mechanism

  • Activation : TBTU reacts with the carboxylic acid to form an activated intermediate (e.g., carbonylimidazole).

  • Coupling : The amino acid attacks the activated carbonyl, releasing TBTU as a byproduct .

Key Reaction Pathways and Products

Reaction TypeKey Products/Metabolites
HydrolysisIndole-3-carboxylic acid + amino acid derivative
OxidationKetone or carboxylic acid derivatives
Phase I Metabolism5-hydroxypentyl oxidation products

Research Findings and Implications

  • Synthesis Efficiency : Alkylation yields >90% under optimized conditions (e.g., NaH in DMF at 0°C) .

  • Biological Stability : The hydroxyl group in the side chain may reduce metabolic stability compared to fluorinated analogs .

  • Pharmacological Impact : Metabolites retaining the amide bond exhibit potent CB1/CB2 receptor activity, contributing to the compound’s psychoactive effects .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase methods with protected intermediates. For example, coupling the indole-3-carboxamide core with the amino-oxobutan-2-yl moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.
  • Purity Validation : Confirm ≥98% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and ¹H/¹³C NMR for structural verification .

Q. How can researchers assess the receptor binding affinity of this compound to cannabinoid receptors (CB1/CB2)?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP55,940) on HEK293 cells expressing human CB1/CB2 receptors. Calculate IC₅₀ values and Ki using nonlinear regression analysis .
  • Functional Assays : Measure intracellular cAMP levels via ELISA or BRET-based biosensors to evaluate inverse agonism/agonism .
  • Data Interpretation : Compare Ki values to reference agonists (e.g., WIN55,212-2) and antagonists (e.g., SR141716A) to determine potency and selectivity .

Q. What analytical techniques are recommended for structural elucidation and impurity profiling?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI-TOF or Orbitrap instruments (mass error < 2 ppm) .
  • NMR Spectroscopy : Assign peaks via 2D experiments (COSY, HSQC, HMBC) to resolve stereochemical ambiguities, particularly at the 3,3-dimethylbutan-2-yl group .
  • Impurity Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify byproducts (e.g., incomplete deprotection intermediates) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what in vitro models are suitable for stability studies?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human, rat) and recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify phase I metabolites. Use NADPH cofactors for oxidation reactions .
  • Metabolite Identification : Analyze samples via LC-HRMS with data-dependent acquisition (DDA) to detect hydroxylation, N-dealkylation, or glucuronidation products .
  • Species Comparison : Compare metabolic half-life (t₁/₂) and intrinsic clearance (Clₐᵤᵢₙₜ) between human and rodent models to predict in vivo behavior .

Q. What experimental strategies can resolve contradictions between computational predictions and empirical data on solubility versus receptor activity?

  • Methodological Answer :

  • Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG400) or cyclodextrin complexes. Measure equilibrium solubility via shake-flask method with HPLC quantification .
  • Molecular Docking Revisions : Re-evaluate docking poses (e.g., AutoDock Vina) using crystallographic CB1 receptor structures (PDB: 5TGZ) to account for solvent-accessible surface area (SASA) .
  • Activity Correlation : Perform QSAR modeling with descriptors like logP, polar surface area, and hydrogen-bond donors to refine structure-activity relationships (SAR) .

Q. How can stability under stress conditions (e.g., light, pH) be systematically evaluated to inform formulation development?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Photostability : Expose solid/liquid samples to ICH Q1B guidelines (UV light, 1.2 million lux-hours) and monitor degradation via LC-MS .
  • Hydrolytic Stability : Incubate at pH 1–10 (37°C, 72 hours) to identify acid/base-labile groups (e.g., hydroxypentyl ether cleavage) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect melting point shifts or decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.